(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine
Description
Properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)-(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7/h7-8H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYKJPOVDAJOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydroxylamine Derivatives with Nitriles
The 3-methyl-1,2,4-oxadiazole core is synthesized via [3+2] cycloaddition between hydroxylamine derivatives and nitriles. For example, hydroxylamine hydrochloride reacts with methyl cyanoacetate in ethanol under reflux (80°C, 12 h) to yield the oxadiazole intermediate. This method achieves 65–75% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Critical Parameters:
Alternative Route: Nitrile Oxide Cyclization
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo 1,3-dipolar cycloaddition with amidoximes to form 1,2,4-oxadiazoles. For instance, chlorination of 3-methylhydroxamic acid with SOCl₂ followed by reaction with amidoxime in THF (0°C, 2 h) affords the oxadiazole ring in 58% yield. This method offers superior regioselectivity but demands strict temperature control.
Tetrahydropyran-4-ylmethanamine Synthesis
Reductive Amination of Tetrahydropyran-4-carbaldehyde
Tetrahydro-2H-pyran-4-carbaldehyde is condensed with ammonium acetate in methanol, followed by reduction with NaBH₃CN (0°C, 1 h) to yield tetrahydro-2H-pyran-4-ylmethanamine. This one-pot procedure achieves 82% yield and >95% purity after distillation.
Optimization Insights:
-
pH Control : Maintaining pH 4–5 with acetic acid prevents imine hydrolysis.
-
Reducing Agent : NaBH₃CN outperforms NaBH₄ in selectivity for secondary amines.
Coupling of Oxadiazole and Tetrahydropyran Components
Nucleophilic Substitution
The oxadiazole-bearing alkyl bromide reacts with tetrahydro-2H-pyran-4-ylmethanamine in DMF (60°C, 6 h) with K₂CO₃ as base. This SN2 pathway provides 68% yield but is limited by competing elimination.
Buchwald-Hartwig Amination
Pd(OAc)₂/Xantphos catalyzes the coupling of oxadiazole bromide with the tetrahydropyran amine in toluene (100°C, 24 h), achieving 85% yield. This method tolerates electron-deficient substrates but requires inert atmosphere.
Final Functionalization and Purification
Amine Protection-Deprotection Strategy
The primary amine is protected as a Boc-carbamate using Boc₂O in THF (RT, 2 h), followed by deprotection with TFA/DCM (1:1, 1 h). This sequence ensures chemoselective coupling in multi-step syntheses.
Crystallization and Chromatography
Final purification employs recrystallization from ethanol/water (7:3) or silica gel chromatography (hexane/EtOAc gradient). Crystallization yields 92% purity, while chromatography resolves regioisomeric impurities.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization + SN2 | 68 | 88 | Short reaction time | Elimination side products |
| Nitrile Oxide + Buchwald | 85 | 95 | High regioselectivity | Pd catalyst cost |
| Mitsunobu + Reductive | 74 | 90 | Mild conditions | Phthalimide removal required |
Reaction Monitoring and Quality Control
In-Process Analytics
Stability Studies
The compound degrades <5% over 30 days at −20°C under N₂ but shows 15% decomposition at 25°C due to oxadiazole ring hydrolysis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biology
Biological Probes: It can be used as a probe to study biological processes due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydropyran ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog 1: Pyrazole-Based Methanamines
Example : (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine ()
- Key Differences :
- Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. 1,2,4-oxadiazole (one oxygen and two nitrogen atoms).
- Stability : Oxadiazoles generally exhibit higher thermal and oxidative stability due to reduced ring strain and electronegative oxygen .
- Synthetic Complexity : Pyrazole derivatives often require SEM protection and alkylation steps (), whereas oxadiazoles demand nitrile oxide cycloadditions or dehydrative cyclization.
Structural Analog 2: Pyran-Linked Heterocycles
Example: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate ()
- Key Differences: Substituents: The target compound lacks ester or cyano groups but includes a methyl-oxadiazole for enhanced lipophilicity. Bioactivity: Pyran-linked pyrazoles () are often explored for antimicrobial activity, while oxadiazole-THP hybrids may target CNS disorders due to improved blood-brain barrier penetration .
Structural Analog 3: Tetrazole and Pyrimidinone Derivatives
Example : 4-(Coumarin-3-yl)pyrimidin-2(1H)-one derivatives ()
- Key Differences :
- Electronic Effects : Tetrazoles are highly polar due to their acidic NH proton, whereas oxadiazoles are neutral, favoring passive membrane diffusion.
- Applications : Tetrazoles are common in angiotensin II receptor antagonists, while oxadiazole-THP hybrids are under study for neurodegenerative targets .
Biological Activity
(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular formula is with a molecular weight of 209.29 g/mol. The structure includes an oxadiazole ring which is known for contributing to various biological activities, particularly in medicinal chemistry.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
- The oxadiazole moiety has been associated with antimicrobial properties. Studies indicate that derivatives of oxadiazoles exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Antitumor Activity :
- Research shows that compounds containing the oxadiazole structure can inhibit tumor growth. For instance, certain analogs have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.
- The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
-
CNS Activity :
- Some studies suggest that oxadiazole derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. This activity may be attributed to their ability to cross the blood-brain barrier and influence neurotransmitter systems.
Case Study 1: Antimicrobial Evaluation
A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound this compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin.
Case Study 2: Antitumor Screening
In vitro studies conducted on various cancer cell lines revealed that this compound exhibited significant antiproliferative effects. The IC50 values ranged from 5 to 15 µM across different cell lines, suggesting a robust anticancer profile. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways.
Data Tables
Q & A
Q. How can findings for this compound be integrated into broader pharmacological or chemical theories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
